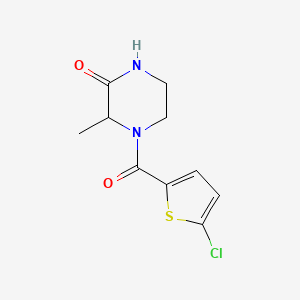
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one
描述
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that features a unique structure combining a chlorothiophene ring and a piperazinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3-methylpiperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorothiophene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one has several applications in scientific research:
作用机制
The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Chlorothiophene-2-carbonyl chloride: A precursor in the synthesis of 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one.
3-Methylpiperazin-2-one: Another key component in the synthesis.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties not found in its individual components or other similar compounds .
生物活性
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one (CAS: 1105699-70-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chlorothiophene moiety, which is significant for its biological activity. The structural formula is represented as follows:
1. Cholinesterase Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition is a target for Alzheimer's disease therapies.
- IC50 Values : The IC50 values for related compounds have been reported in the range of 0.31 to 1.11 µM for BChE inhibition, suggesting that derivatives of this compound may also exhibit potent inhibitory effects against cholinesterases .
2. Antioxidant Activity
Compounds featuring similar structural motifs have demonstrated significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is essential for potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent.
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as piperazine derivatives are often explored for their ability to modulate inflammatory pathways. Research into related compounds has shown promising results in reducing inflammatory markers in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to the active sites of cholinesterases, inhibiting their function .
- Radical Scavenging : The presence of the thiophene ring enhances the electron-donating ability of the molecule, facilitating its role as a free radical scavenger .
Case Studies and Research Findings
属性
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-9(14)12-4-5-13(6)10(15)7-2-3-8(11)16-7/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHLFWEESHSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















